molecular formula C39H54ClFeNNiP2- B12304607 Benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron

Benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron

Cat. No.: B12304607
M. Wt: 748.8 g/mol
InChI Key: JTNPZFMHJBNIDZ-UHFFFAOYSA-M
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Description

The compound "Benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron" is a complex organometallic species incorporating nickel (Ni), iron (Fe), and phosphane ligands within a cyclopentane framework. Its structure includes:

  • Benzonitrile: A nitrile ligand that can coordinate to metals via the cyano group, commonly used in catalysis or as a solvent .
  • Ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane: A bulky, chiral phosphane ligand providing steric and electronic modulation, critical for enantioselective catalysis .
  • Cyclopentane: A saturated hydrocarbon ring that may stabilize the metal center or influence ligand geometry.
  • Iron: Potentially present as a ferrocene derivative or a separate metal center, contributing to redox properties or magnetic behavior .

Properties

Molecular Formula

C39H54ClFeNNiP2-

Molecular Weight

748.8 g/mol

IUPAC Name

benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron

InChI

InChI=1S/C27H40P2.C7H4N.C5H10.ClH.Fe.Ni/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1

InChI Key

JTNPZFMHJBNIDZ-UHFFFAOYSA-M

Canonical SMILES

CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron involves multiple steps. One common method includes the reaction of benzonitrile with chloronickel and cyclopentane in the presence of a phosphane ligand. The reaction conditions typically involve elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron is used in various scientific research applications, including:

    Chemistry: As a catalyst in organic synthesis and polymerization reactions.

    Biology: In studies involving metal-ligand interactions and enzyme mimetics.

    Industry: Used in the production of fine chemicals and materials science research.

Mechanism of Action

The mechanism of action of benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron involves its ability to form coordination complexes with various substrates. The molecular targets include transition metals and organic molecules, where it can facilitate electron transfer and catalytic processes. The pathways involved often include redox reactions and ligand exchange mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligand-Based Comparisons

a. Ditert-butyl(cyclopentyl)phosphane; iron; (2,3,4,5-tetraphenylcyclopentyl)benzene (CAS 312959-24-3)
  • Molecular Formula : C48H57FeP (Mol. Wt. 720.78 g/mol) .
  • Key Differences :
    • Replaces the target’s diphenylphosphanylcyclopentyl group with tetraphenylcyclopentyl benzene , increasing aromaticity and steric bulk.
    • Lacks nickel and benzonitrile, focusing solely on iron-phosphane interactions.
  • Applications : Likely used in catalysis or as a precursor for magnetic materials due to iron’s redox versatility.
b. (1S)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1S)-1-(diphenylphosphino)ethyl]ferrocene
  • Structure: Ferrocene-based ligand with bis(tert-butyl) and diphenylphosphino groups .
  • Key Differences: Incorporates ferrocene (Fe-Cp) instead of cyclopentane, enhancing electron-richness and stability. No nickel or benzonitrile, limiting direct catalytic comparisons.
  • Synthesis : Involves metallocyclolithium reactions or haloalkane coupling, similar to the target compound’s possible routes .
c. Dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane ()
  • Structure : Cyclohexyl substituents instead of tert-butyl and phenyl groups.
  • Absence of nickel/iron limits comparison to ligand behavior.

Metal-Center Comparisons

a. Nickel Complexes with Phosphane Ligands
  • Example : NiCl₂(PPh₃)₂ (a common catalyst for cross-couplings).
  • Comparison :
    • The target’s bulky phosphane ligands may enhance stability and selectivity in asymmetric reactions compared to simpler triarylphosphines .
    • Hybrid Ni-Fe systems are rare; most nickel catalysts use single-metal centers.
b. Iron Chelators (e.g., Desferrioxamine, Dp44mT)
  • Function : Bind cellular iron to inhibit proliferation (IC₅₀ values: 0.47–1.95 mg/ml for DPPH scavenging) .
  • Comparison: The target’s iron component may share redox activity, but its organometallic structure likely prioritizes catalysis over chelation.

Physical Properties

Property Target Compound CAS 312959-24-3 Ferrocene Derivative
Molecular Weight ~800–900 g/mol (est.) 720.78 g/mol ~600–700 g/mol (est.)
Solubility Likely low in polar solvents Low (cyclopentane framework) Moderate in organic solvents
Thermal Stability High (bulky ligands) High High (ferrocene backbone)

Biological Activity

Overview of the Compound

This compound is characterized by its intricate structure, which includes:

  • Benzonitrile : A nitrile compound known for its solvent properties and use in organic synthesis.
  • Chloronickel : A nickel complex that can exhibit catalytic properties.
  • Cyclopentane : A cyclic alkane that contributes to the compound's hydrophobic characteristics.
  • Ditert-butyl phosphane : A phosphine derivative that may play a role in coordination chemistry.
  • Diphenylphosphanylcyclopentyl : A phosphine ligand that can enhance biological activity through metal coordination.

The biological activity of this compound primarily stems from its metal coordination and the presence of phosphine ligands. Organometallic compounds often interact with biological systems through:

  • Enzyme Inhibition : The metal center can mimic essential metal ions in enzymes, potentially inhibiting their activity.
  • Reactive Oxygen Species (ROS) Generation : Some organometallic compounds can generate ROS, leading to oxidative stress in cells.
  • Cell Signaling Pathways : Phosphine ligands may interfere with signaling pathways, affecting cellular proliferation and apoptosis.

Case Studies

  • Anticancer Activity :
    • Research has indicated that organometallic complexes can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that nickel complexes can induce apoptosis in cancer cells via ROS generation and mitochondrial dysfunction.
  • Neurotoxicity Studies :
    • Some studies have reported neurotoxic effects associated with similar organometallic compounds. The interaction with neuronal cells can lead to oxidative stress, contributing to neurodegenerative diseases.
  • Environmental Toxicity :
    • The ECOTOX database provides insights into the environmental toxicity of similar compounds, indicating potential adverse effects on aquatic life due to bioaccumulation and biomagnification processes.

Data Table

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines
NeurotoxicityIncreased oxidative stress in neuronal cells
Environmental ImpactToxicity to aquatic organisms

Research Findings

Recent studies have emphasized the need for further investigation into the pharmacological potential of this compound. Notable findings include:

  • The potential for targeted drug delivery using phosphine ligands, enhancing selectivity towards cancer cells.
  • The role of metal ions in modulating biological activity, particularly in enzyme mimicry and inhibition.

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